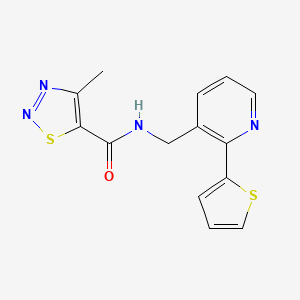![molecular formula C14H19NO2 B2764050 N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide CAS No. 2361657-83-0](/img/structure/B2764050.png)
N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide, also known as HET0016, is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. This enzyme is responsible for the biosynthesis of 20-HETE, which is a potent vasoconstrictor and mitogen. HET0016 has been shown to have potential therapeutic applications in various diseases such as hypertension, cancer, and stroke.
Mecanismo De Acción
N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide selectively inhibits the enzyme 20-HETE synthase, which is responsible for the biosynthesis of 20-HETE. 20-HETE is a potent vasoconstrictor and mitogen that is involved in various physiological processes such as blood pressure regulation, angiogenesis, and tumor growth. By inhibiting the production of 20-HETE, N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide can exert its therapeutic effects in various diseases.
Biochemical and Physiological Effects:
N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide has been shown to have various biochemical and physiological effects. In hypertension, N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide reduces blood pressure by inhibiting the vasoconstrictor effects of 20-HETE. In cancer, N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide inhibits the growth and metastasis of cancer cells by blocking the production of 20-HETE. In stroke, N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide reduces brain damage by inhibiting the production of 20-HETE. N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide has also been shown to have anti-inflammatory effects in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide has several advantages as a research tool. It is a selective inhibitor of 20-HETE synthase, which allows for the specific inhibition of 20-HETE production. It has also been shown to have low toxicity and good bioavailability. However, N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide has some limitations as a research tool. It has limited solubility in aqueous solutions, which can affect its bioavailability. It also has a short half-life in vivo, which can limit its effectiveness in long-term experiments.
Direcciones Futuras
There are several potential future directions for research on N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide. One area of interest is the development of N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide analogs with improved solubility and bioavailability. Another area of interest is the investigation of the effects of N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide in other diseases such as diabetes and cardiovascular disease. Additionally, further research is needed to elucidate the mechanisms underlying the anti-inflammatory effects of N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide.
Métodos De Síntesis
N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide can be synthesized by the condensation of 2,4,6-trimethylphenylacetic acid with 2-aminoethanol followed by the reaction with acryloyl chloride. The resulting product is then purified by column chromatography.
Aplicaciones Científicas De Investigación
N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases. In hypertension, N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide has been shown to reduce blood pressure by inhibiting the vasoconstrictor effects of 20-HETE. In cancer, N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide has been shown to inhibit the growth and metastasis of cancer cells by blocking the production of 20-HETE. In stroke, N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide has been shown to reduce brain damage by inhibiting the production of 20-HETE.
Propiedades
IUPAC Name |
N-[2-hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-5-13(17)15-12(8-16)14-10(3)6-9(2)7-11(14)4/h5-7,12,16H,1,8H2,2-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLWVIWFSBOVAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(CO)NC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2763967.png)
![2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2763968.png)
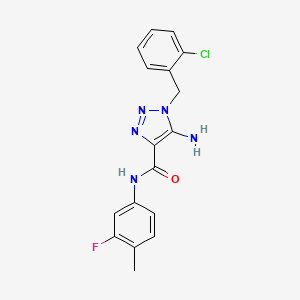
![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2763970.png)
![3-[(4-fluorophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2763972.png)
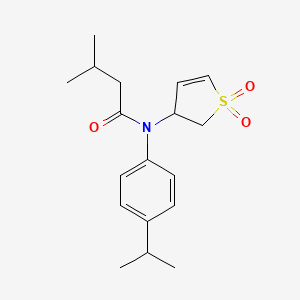

![1-(4-fluorophenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2763978.png)
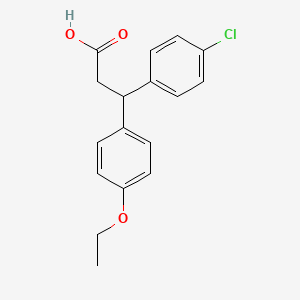
![4-(isopropylthio)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2763982.png)
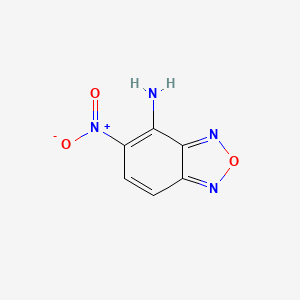
![N-[(2-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2763987.png)

